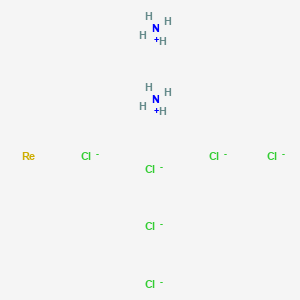

![molecular formula C9H15NO5 B1143939 2-Oxa-6-azaspiro[3.5]nonane oxalate CAS No. 1366396-42-0](/img/structure/B1143939.png)

2-Oxa-6-azaspiro[3.5]nonane oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

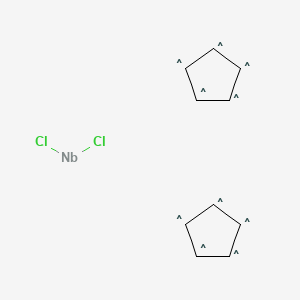

"2-Oxa-6-azaspiro[3.5]nonane oxalate" is a bicyclic spiro compound, part of a class of molecules that have garnered interest due to their unique structural features and potential in various fields of chemistry and pharmacology. These compounds are characterized by their spirocyclic nature, incorporating both oxygen and nitrogen atoms within their bicyclic framework.

Synthesis Analysis

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane and related compounds typically involves innovative one-pot or multistep strategies. For instance, a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones was achieved using Mn(III)-based oxidation, showcasing the versatility of these methods in constructing complex spirocyclic frameworks efficiently (Huynh et al., 2017). Another approach detailed the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, emphasizing modifications that enhance the compound's stability and solubility (van der Haas et al., 2017).

科学的研究の応用

Oxalate Metabolism and Health Impact

2-Oxa-6-azaspiro[3.5]nonane oxalate is related to oxalate compounds which are significant in various biological and environmental contexts. Oxalate, being a toxin detrimental to human health, is produced by many edible plants and as a terminal metabolite in the liver of mammals. The presence of oxalate-degrading bacteria in the mammalian gut signifies their importance in managing oxalate levels, impacting health positively. These bacteria's efficacy is influenced by environmental factors and their ability to degrade oxalate varies in different environments (Karamad et al., 2022).

Industrial and Analytical Applications

In the industrial sphere, compounds like 2-Oxa-6-azaspiro[3.5]nonane oxalate have applications in processes like the conversion of plutonium oxalates to plutonium dioxide, a critical step in nuclear material handling. The thermal decomposition of plutonium oxalates and the subsequent production of plutonium dioxide powder is a cornerstone in industrial and analytical operations related to nuclear materials (Orr et al., 2015).

Energy Storage Applications

The use of transition metal oxalates, which are closely related to 2-Oxa-6-azaspiro[3.5]nonane oxalate, as energy storage materials is gaining traction. These compounds, due to their versatile material properties, show promise in applications like lithium-ion batteries, supercapacitors, and redox flow batteries. The research underscores the potential of transition metal oxalates in sustainable energy storage solutions (Yeoh et al., 2018).

Therapeutic Interventions

The derivative compounds of oxalate have been explored for potential therapeutic interventions. For instance, targeting oxidative stress in hyperoxaluria, a condition characterized by excessive oxalate, has been suggested as a future therapeutic pathway. This approach involves managing the production of reactive oxygen species and using dietary interventions to mitigate the condition's impact (Joshi & Khan, 2019).

Safety and Hazards

作用機序

The “oxa” in its name indicates the presence of an oxygen atom in the ring structure, and “aza” indicates a nitrogen atom . The presence of these heteroatoms can also influence how the compound interacts with its biological targets .

The “oxalate” in its name refers to the oxalic acid salt form of the compound . Salts are often used in drug formulations to improve the solubility or stability of the active compound .

特性

IUPAC Name |

2-oxa-8-azaspiro[3.5]nonane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFOFCAQNSCVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)COC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.5]nonane oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。